molecular formula C8H10N2O B13593244 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol

Cat. No.: B13593244
M. Wt: 150.18 g/mol
InChI Key: VIPXCHFCPHSNNB-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of a cyclopropane ring attached to a pyrazine ring, with a hydroxyl group on the cyclopropane ring

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10N2O/c1-6-4-10-7(5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3

InChI Key

VIPXCHFCPHSNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyrazine derivative. One common method involves the reaction of 5-methylpyrazine with a cyclopropanating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylpyrazin-2-yl)cyclopropanamine
  • 1-(5-Methylpyrazin-2-yl)cyclopropanone

Uniqueness

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazine ring with a hydroxyl group. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is a nitrogen-containing heteroaromatic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C_8H_10N_2O
  • Molecular Weight : 150.18 g/mol

Structural Characteristics

FeatureDescription
Functional Groups Hydroxyl (-OH), Pyrazine ring
Hybridization sp³ (cyclopropanol) and sp² (pyrazine)
Solubility Soluble in polar solvents

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains, likely due to the presence of the pyrazine ring, which is known for its antimicrobial properties.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its potential use in oxidative stress-related conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : Research indicates that 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol can inhibit specific enzymes linked to inflammation and oxidative stress. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. In one study, administration of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of pyrazine compounds, including 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing oxidative stress markers in rats, administration of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its potential as an antioxidant agent.

Comparative Analysis with Other Compounds

To further understand the biological activity of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol, a comparative analysis with other similar compounds was conducted:

CompoundAntimicrobial ActivityAntioxidant ActivityNotes
1-(5-Methylpyrazin-2-yl)cyclopropan-1-olModerateHighEffective against multiple strains
ParitaprevirHighModerateStronger binding affinity in protease inhibition
RoflumilastModerateHighKnown for anti-inflammatory effects

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